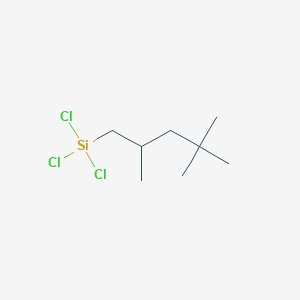
Diethyl cyclohexylaminovinylphosphate
Vue d'ensemble
Description
Diethyl cyclohexylaminovinylphosphate, also known as EA-3990, is a chemical compound that belongs to the class of organophosphates. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Due to its ability to inhibit acetylcholinesterase, EA-3990 has been extensively studied for its potential use as a pesticide and as a chemical warfare agent.
Mécanisme D'action
Diethyl cyclohexylaminovinylphosphate acts as an irreversible inhibitor of acetylcholinesterase by binding covalently to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The accumulation of acetylcholine activates cholinergic receptors, leading to a variety of physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
Diethyl cyclohexylaminovinylphosphate has been shown to have a variety of biochemical and physiological effects due to its inhibition of acetylcholinesterase. These effects include increased secretion of saliva, lacrimation, urination, and defecation, as well as bronchoconstriction, bradycardia, and hypotension. In severe cases, Diethyl cyclohexylaminovinylphosphate can lead to convulsions, respiratory failure, and death.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl cyclohexylaminovinylphosphate has several advantages as a tool in scientific research. It is a potent inhibitor of acetylcholinesterase, allowing for the study of the role of this enzyme in various biological processes. It is also a relatively stable compound, allowing for long-term storage and use in experiments. However, its toxic nature and potential for use as a chemical warfare agent limit its use in certain experiments and require strict safety precautions.
Orientations Futures
There are several future directions for the research of Diethyl cyclohexylaminovinylphosphate. One area of interest is the development of new pesticides that are less toxic to humans and the environment. Diethyl cyclohexylaminovinylphosphate has been shown to be effective against a variety of pests, but its toxicity limits its use. Another area of interest is the development of new drugs that target acetylcholinesterase for the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to understand the biochemical and physiological effects of Diethyl cyclohexylaminovinylphosphate and its potential use as a tool in scientific research.
Applications De Recherche Scientifique
Diethyl cyclohexylaminovinylphosphate has been extensively studied for its potential use as a pesticide and as a chemical warfare agent. It has also been used as a tool in scientific research to study the role of acetylcholinesterase in various biological processes. Diethyl cyclohexylaminovinylphosphate has been shown to inhibit acetylcholinesterase in vitro and in vivo, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent activation of cholinergic receptors. This activation can lead to a variety of physiological and biochemical effects.
Propriétés
IUPAC Name |
N-[(E)-2-diethoxyphosphorylethenyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO3P/c1-3-15-17(14,16-4-2)11-10-13-12-8-6-5-7-9-12/h10-13H,3-9H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOCYGLSBKOTBU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=CNC1CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C=C/NC1CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cyclohexylaminovinylphosphate | |
CAS RN |
20061-84-1 | |
| Record name | 20061-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [2-(cyclohexylamino)vinyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















